4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamides, such as “4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular formula of “this compound” is C18H20N2O4S . It has an average mass of 360.427 Da and a monoisotopic mass of 360.114380 Da .Chemical Reactions Analysis
The reaction for the synthesis of benzamides involves the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a molar refractivity of 95.4±0.4 cm3, and a molar volume of 269.9±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . Its polar surface area is 84 Å2, and its polarizability is 37.8±0.5 10-24 cm3 .Scientific Research Applications
Chemical Synthesis and Characterization
One of the primary scientific research applications of similar compounds involves the synthesis and characterization of their crystalline forms. For example, the preparation and characterization of polymorphs of related benzamide derivatives have been documented, emphasizing the importance of understanding their physical and chemical properties for potential pharmaceutical applications. Techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy have been employed to explore their structural and stability aspects (Yanagi et al., 2000).
Pharmacological Activities
Another significant area of research for benzamide derivatives focuses on their pharmacological activities. Studies on various benzamide compounds have explored their neuroleptic and anticancer activities. For instance, the design, synthesis, and evaluation of benzamides as potential neuroleptics show a correlation between structure and inhibitory effects on certain behaviors in animal models, suggesting their therapeutic potential in treating psychosis (Iwanami et al., 1981). Additionally, the synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives against various human cancer cell lines highlight the role of such compounds in developing new anticancer agents (Mohan et al., 2021).
Molecular Imaging and Diagnostic Applications
Benzamide derivatives have also been explored for their applications in molecular imaging and diagnostics. Compounds selectively targeting certain receptors have been utilized in conjunction with imaging techniques like positron emission tomography (PET) to study receptor densities in various diseases, providing insights into their progression and aiding in diagnosis (Kepe et al., 2006).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The presence of the pyrrolidine ring in the compound could influence various biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound could influence its pharmacokinetic properties .
Result of Action
The presence of the pyrrolidine ring in the compound could lead to various biological effects .
Action Environment
The presence of the pyrrolidine ring in the compound could potentially influence its interaction with the environment .
properties
IUPAC Name |
4-methoxy-N-(2-pyrrolidin-1-ylsulfonylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-20-13-6-4-12(5-7-13)14(17)15-8-11-21(18,19)16-9-2-3-10-16/h4-7H,2-3,8-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUMYUOXJVKPMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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